3-(Benzyloxy)propane-1,2-diol

Description

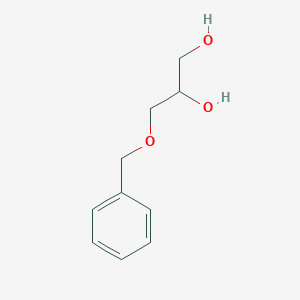

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-phenylmethoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCIBYRXSHRIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4799-67-1 | |

| Record name | 3-(Benzyloxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-benzyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Benzylglycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Approaches for 3 Benzyloxy Propane 1,2 Diol

Chemical Synthesis Routes

Chemical synthesis of 3-(benzyloxy)propane-1,2-diol can be approached from several common starting materials, including glycidol (B123203), epichlorohydrin, and glycerol (B35011).

Glycidol-Based Benzylation Protocols

A common route involves the benzylation of glycidol. For instance, (S)-glycidol can be treated with sodium hydride and then benzyl (B1604629) chloride in dimethylformamide (DMF) to produce 3-O-benzyl-glycidol. This intermediate can then be hydrolyzed to yield the target diol.

Direct Condensation Reactions of Glycerol with Benzyl Alcohols

The direct condensation of glycerol with benzyl alcohol presents a more atom-economical approach. This reaction is typically catalyzed by an acid.

Among various acid catalysts, zeolites, particularly ZSM-5, have shown considerable promise. jst.go.jpresearchgate.net In a study, reacting equimolar amounts of glycerol and benzyl alcohol at 150°C for 7 hours in the presence of 2 wt% ZSM-5 resulted in an 86% gas chromatography yield of this compound. jst.go.jpresearchgate.net This method demonstrates high selectivity for the desired monobenzyl ether with only a small amount of the 2-benzyloxy isomer being formed. jst.go.jpresearchgate.net The catalytic performance, in terms of both activity and selectivity, can be influenced by the Si/Al ratio of the ZSM-5 zeolite. researchgate.net A lower Si/Al ratio has been associated with a higher yield of the mono-benzyl-glycerol ether. researchgate.net

Table 1: Zeolite-Catalyzed Condensation of Glycerol and Benzyl Alcohol

| Catalyst | Temperature (°C) | Time (h) | Yield of this compound (%) | Reference |

| ZSM-5 (2 wt%) | 150 | 7 | 86 (GC yield) | jst.go.jpresearchgate.net |

Derivatization from Protected Glycerol Precursors (e.g., 1,2-O-isopropylidene-sn-glycerol)

The use of protected glycerol precursors allows for regioselective synthesis. A common starting material is 1,2-O-isopropylidene-sn-glycerol. In one synthetic route, this precursor is reacted with sodium hydride and then benzyl bromide in tetrahydrofuran (B95107) (THF) to yield the benzylated intermediate. nih.gov Subsequent acidic hydrolysis removes the isopropylidene protecting group to afford this compound. prepchem.comsemanticscholar.org For example, after benzylation, the residue can be treated with 15% (w/v) sulfuric acid and stirred at 100°C for 2.5 hours to achieve deprotection. prepchem.com

Table 2: Synthesis via Protected Glycerol Precursor

| Precursor | Reagents | Key Steps | Reference |

| 1,2-O-isopropylidene-sn-glycerol | 1. NaH, Benzyl Bromide, THF2. H₂SO₄ (aq) | 1. Benzylation2. Hydrolysis | nih.govprepchem.com |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic methods offer a green alternative for producing enantiomerically enriched this compound. These approaches often utilize enzymes, such as lipases or epoxide hydrolases, to perform stereoselective transformations.

One strategy is the kinetic resolution of racemic benzyl glycidyl (B131873) ether. For example, recombinant epoxide hydrolases, such as Ylehd from Yarrowia lipolytica, have been used to hydrolyze benzyl glycidyl ether. This process can yield (S)-3-benzyloxy-1,2-propanediol with high enantiomeric excess (95% ee) in a short reaction time of 20 minutes, while the unreacted (R)-benzyl glycidyl ether is also recovered. Similarly, whole cells of Bacillus alcalophilus have been employed for the bioresolution of benzyl glycidyl ether, producing (R)-3-benzyloxypropane-1,2-diol. chemicalbook.comsigmaaldrich.com

Lipase-catalyzed acylation of racemic this compound is another effective method for enantioselective synthesis. The reaction can be performed in various solvents, including supercritical carbon dioxide, using an acyl donor like vinyl acetate (B1210297). researchgate.net Different lipases exhibit varying degrees of conversion and enantioselectivity. For instance, Lipase (B570770) AK has been reported to achieve high conversion and enantiomeric excess in the acylation of this compound. researchgate.net

Kinetic Resolution using Recombinant Epoxide Hydrolases (e.g., Ylehd from Yarrowia lipolytica)

A highly effective method for producing enantiomerically pure this compound is through the kinetic resolution of its precursor, benzyl glycidyl ether (BGE). This process utilizes recombinant epoxide hydrolases, with a notable example being Ylehd, an enzyme derived from the marine yeast Yarrowia lipolytica. researchgate.netresearchgate.net The kinetic resolution of racemic benzyl glycidyl ether involves the enantioselective hydrolysis of the epoxide.

The enzyme Ylehd selectively catalyzes the hydrolysis of one enantiomer of the racemic mixture, leaving the other unreacted. Specifically, in the case of benzyl glycidyl ether, Ylehd facilitates the (S)-selective conversion to produce (S)-3-benzyloxy-1,2-propanediol, while the (R)-benzyl glycidyl ether remains. researchgate.net This biocatalytic process is remarkably efficient, yielding (S)-3-benzyloxy-1,2-propanediol with a high enantiomeric excess (ee) of 95% in a short reaction time of just 20 minutes. researchgate.net This method provides a direct route to the (S)-enantiomer of the diol, which is a valuable chiral intermediate in organic synthesis. researchgate.net

Interactive Data Table: Kinetic Resolution of Benzyl Glycidyl Ether (BGE) using Ylehd

| Parameter | Value | Reference |

| Enzyme | Recombinant Epoxide Hydrolase (Ylehd) | researchgate.netresearchgate.net |

| Substrate | Racemic Benzyl Glycidyl Ether (BGE) | researchgate.net |

| Product | (S)-3-(Benzyloxy)propane-1,2-diol | researchgate.net |

| Unreacted Epoxide | (R)-Benzyl Glycidyl Ether | researchgate.net |

| Enantiomeric Excess (ee) of Diol | 95% | |

| Reaction Time | 20 minutes |

Lipase-Catalyzed Enantioselective Acylations of the Diol

Lipase-catalyzed enantioselective acylation is another key enzymatic strategy for the resolution of racemic this compound. google.com This method involves the use of lipases to selectively acylate one of the enantiomers of the diol, allowing for the separation of the resulting ester from the unreacted diol. Various lipases have been studied for this purpose, including porcine pancreas lipase (PPL), Lipase AK "Amano", and Lipase PS "Amano". researchgate.net

The reaction typically uses an acyl donor, such as vinyl acetate, and results in the formation of monoacetate and diacetate products. researchgate.net The choice of lipase is critical as it influences both the conversion rate and the enantioselectivity of the reaction. For instance, studies have shown that using Lipase AK can lead to high conversion rates and significant enantiomeric excess in the products. researchgate.net Depending on the reaction time, this method can yield either optically pure 1-acylated 3-benzyloxy-2-propanol or 1,2-diacetylated 3-benzyloxypropane. google.com

Optimization in Supercritical Carbon Dioxide (scCO2) Media

To enhance the efficiency and "greenness" of the lipase-catalyzed acylation, supercritical carbon dioxide (scCO2) has been investigated as an alternative reaction medium to traditional organic solvents. researchgate.net Enzymatic reactions in scCO2 can offer advantages in terms of product separation and environmental impact.

Research on the lipase-catalyzed acylation of 3-benzyloxypropane-1,2-diol in scCO2 has demonstrated the feasibility of this approach. researchgate.nettib.eu When using different lipases in scCO2 with vinyl acetate as the acyl donor, varying amounts of monoacetate and diacetate products were formed. Application of Lipase AK in scCO2 resulted in the highest conversion of 84.7% and achieved an enantiomeric excess of 85% for the diacetate product and 38% for the monoacetate products. researchgate.net While a direct comparison with reactions in a hexane (B92381) and tetrahydrofuran mixture showed a lower yield in scCO2 (20-25% vs. 46%), the enantiomeric purity was somewhat higher (86% ee vs. 80% ee). researchgate.net The water content within the scCO2 medium was also identified as a crucial parameter affecting the productivity and enantioselectivity of the reaction. researchgate.net

Interactive Data Table: Performance of Lipases in scCO₂ for Acylation of this compound

| Lipase | Conversion | eemonoacetates | eediacetate | Reference |

| Lipase AK "Amano" | 84.7% | 38% | 85% | researchgate.net |

| Porcine Pancreas Lipase (PPL) | Data not specified | Data not specified | Data not specified | researchgate.net |

| Lipase PS "Amano" | Data not specified | Data not specified | Data not specified | researchgate.net |

| Trichoderma reesei RUT-C30 | Data not specified | Data not specified | Data not specified | researchgate.net |

| Thermoascus thermophilus (NRRL5208) | Data not specified | Data not specified | Data not specified | researchgate.net |

| Talaromyces emersonii (NRLL3221) | Data not specified | Data not specified | Data not specified | researchgate.net |

Asymmetric Bioreduction Strategies for Analogous Ketones

Asymmetric bioreduction of prochiral ketones represents a powerful strategy for synthesizing chiral alcohols, including diols analogous to this compound. researchgate.netnih.gov This approach utilizes whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs), to reduce a ketone functional group to a hydroxyl group with high stereoselectivity. mdpi.comnih.gov

For the synthesis of related chiral diols, a precursor ketone, such as 1-benzoyloxy-3-allyloxy-2-propanone, can be asymmetrically reduced using a biocatalyst. researchgate.netresearchgate.net This enzymatic reduction step is a key part of a multi-step synthesis that transforms a prochiral ketone into a chiral alcohol, which is an intermediate in forming the final diol. Oxidoreductases, particularly ADHs, have shown great versatility in these transformations, yielding optically active diols with high diastereo- and enantiomeric excess. mdpi.com For example, the ADH from Ralstonia sp. (RasADH) has been effective in the stereoselective reduction of bulky diketones to the corresponding (1S,4S)-diols. mdpi.com This biocatalytic method avoids the use of metal-based catalysts and offers a sustainable route to chiral alcohols. nih.gov

Regioselective Acylations and Enzymatic Alcoholysis

In multi-step enzymatic syntheses of enantiomerically pure diols, regioselective acylations and enzymatic alcoholysis are crucial transformations. researchgate.netresearchgate.net These reactions, carried out in the presence of biocatalysts, allow for the selective protection and deprotection of hydroxyl groups, guiding the synthesis towards the desired stereoisomer.

For instance, in the synthesis of (S)- and (R)-3-allyloxy-propane-1,2-diol from the racemic mixture, a sequence of biocatalytic reactions is employed. researchgate.net This includes the regioselective acylation of a primary hydroxyl group, which can be catalyzed by lipases like those from Mucor miehei (MML) and Candida antarctica (CAL) with high regioselectivity. researchgate.net Following other steps, enzymatic alcoholysis can be used to remove an acyl group, revealing the final chiral diol. These enzymatic methods are integral to a pathway where most transformations, apart from the initial chemical oxidation to form the ketone intermediate, are performed by biocatalysts. researchgate.net

Stereochemical Control and Chiral Induction in Synthesis

The synthesis of specific stereoisomers of this compound relies heavily on strategies that exert precise stereochemical control. The methods discussed, primarily enzymatic, are designed to induce chirality and achieve high levels of enantiopurity.

Strategies for Achieving High Enantiomeric Excess

Achieving high enantiomeric excess (ee) is the primary goal of the enantioselective synthetic methodologies for this compound. Several strategies have proven effective:

Kinetic Resolution with Epoxide Hydrolases: The use of recombinant Ylehd from Yarrowia lipolytica for the kinetic resolution of benzyl glycidyl ether is a premier strategy, yielding (S)-3-benzyloxy-1,2-propanediol with an excellent 95% ee. researchgate.net

Lipase-Catalyzed Acylation in Optimized Media: The enantioselectivity of lipase-catalyzed acylations can be tuned by the choice of enzyme and reaction medium. Using Lipase AK in supercritical carbon dioxide has been shown to produce the diacetate derivative with up to 86% ee. researchgate.net

Asymmetric Bioreduction: The bioreduction of precursor ketones using alcohol dehydrogenases is a powerful method for setting stereocenters. For analogous diketones, this strategy can yield diols with excellent enantiomeric and diastereomeric excess, often exceeding 99% ee for the resulting chiral alcohols. mdpi.com

Sequential Resolution: A patent describes a method of sequential resolution involving lipase-catalyzed enantioselective acylation, which can produce optically pure 1-acylated or 1,2-diacylated products depending on the reaction duration, achieving an ee of over 95%. google.com

These biocatalytic approaches demonstrate the power of enzymes in controlling stereochemistry, providing reliable pathways to enantiomerically pure this compound and its derivatives.

Development and Application of Chiral Catalysts

The enantioselective synthesis of vicinal diols, including this compound, heavily relies on the use of chiral catalysts to control stereochemistry. Both biocatalysts and synthetic chiral metal complexes have been developed for this purpose.

Enzymatic catalysis offers a powerful approach for producing enantiomerically pure compounds. Lipases, for instance, are widely used for the kinetic resolution of racemic diols or the asymmetric acylation of prochiral diols. A notable example is the stereoselective synthesis of (S)- and (R)-3-allyloxy-propane-1,2-diol from its racemic form. researchgate.net This multi-step synthesis primarily utilizes biocatalysts for regioselective acylations, asymmetric bioreduction of a prochiral ketone intermediate, and enzymatic alcoholysis. researchgate.net The only chemical step involves the oxidation of an alcohol to a ketone, highlighting the efficiency of enzymatic processes in achieving high stereoselectivity. researchgate.net

In parallel, synthetic chiral catalysts, particularly those based on transition metals, have been developed. For instance, new chiral 1,2-diphosphine ligands, such as (R)-1,2-bis(diphenylphosphino)-3-(benzyloxy)propane, have been synthesized from D-mannitol. researchgate.net The rhodium(I) complexes of these ligands have proven to be effective catalysts for the asymmetric hydrogenation of dehydroamino acids, yielding (S)-amino acids with high optical purity (80-90% enantiomeric excess). researchgate.net This demonstrates the potential of such chiral phosphine (B1218219) ligands in directing stereoselective transformations, a principle applicable to the synthesis of chiral diols. The design of chiral nonracemic ligands and catalysts often incorporates chiral cyclic acetals as a key structural element. sfu.ca These can be further elaborated to create a variety of ligands, including C2-symmetric 2,2'-bipyridyl ligands, which are evaluated in palladium-catalyzed asymmetric reactions. sfu.ca

Palladium-Catalyzed Asymmetric Intramolecular C–O Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application in forming C–O bonds has been extended to asymmetric variants for synthesizing chiral molecules. A significant strategy in this area is the asymmetric desymmetrization of prochiral diols. acs.org

Research has demonstrated the effectiveness of a palladium-catalyzed intramolecular asymmetric aryl C–O coupling reaction for the synthesis of chiral 2-hydroxymethyl-1,4-benzodioxanes from 2-(2-halophenoxy)propane-1,3-diols. acs.org This process utilizes a chiral spirodiphosphine monoxide ligand (SDP(O)) with a 1,1'-spirobiindane backbone. acs.org The use of the mono-oxidized phosphine ligand, SDP(O), was found to be crucial for achieving high yields and excellent enantioselectivity, proving superior to its non-oxidized bisphosphine (SDP) counterpart. acs.org The SDP(O) ligand system effectively suppressed side reactions like β-hydride elimination and dehalogenation, which were problematic with other catalysts. acs.org

The mechanism involves the coordination of the palladium catalyst to the diol and the aryl halide, followed by an enantioselective intramolecular C–O bond formation that differentiates between the two enantiotopic hydroxyl groups. Density functional theory (DFT) studies have provided models to explain the origin of the high enantioselectivity observed with the SDP(O) ligand. acs.org

| Substrate | Catalyst System | Solvent | Base | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 2-(2-bromophenoxy)propane-1,3-diol | Pd(OAc)2 / (S)-SDP(O) | Toluene | Cs2CO3 | 95 | 96 |

| 2-(2-bromo-4-fluorophenoxy)propane-1,3-diol | Pd(OAc)2 / (S)-SDP(O) | Toluene | Cs2CO3 | 96 | 95 |

| 2-(2-bromo-4-methylphenoxy)propane-1,3-diol | Pd(OAc)2 / (S)-SDP(O) | Toluene | Cs2CO3 | 94 | 96 |

| 2-(2-chlorophenoxy)propane-1,3-diol | Pd(OAc)2 / (S)-SDP(O) | Toluene | Cs2CO3 | 93 | 95 |

Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of fine chemicals like this compound necessitates robust, efficient, and scalable processes. Process optimization focuses on improving yield, minimizing waste, simplifying work-up procedures, and ensuring cost-effectiveness. researchgate.net

A key strategy for scalable synthesis of chiral diols is the use of chemoenzymatic processes. For instance, a highly productive, whole-cell biotransformation process has been developed for producing chiral lactol intermediates, which are precursors to the chiral diol side-chains of statin drugs. semanticscholar.org This method employs E. coli cells overexpressing the enzyme 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) as a whole-cell biocatalyst. semanticscholar.org By using a fed-batch, high-density fermentation process, high titers (up to 100 g/L) and excellent enantiomeric purities (ee >99.9%) of the desired chiral products can be achieved. semanticscholar.org Such whole-cell catalysis simplifies the process by avoiding the need for isolated enzymes and is environmentally friendly. semanticscholar.org

In purely chemical syntheses, scalability requires careful optimization of each step. For the production of the drug Dolutegravir, a practical and scalable route was established starting from readily available materials. researchgate.net Key improvements included developing a mild work-up procedure that used selective derivatization to remove a persistent impurity and optimizing a hydrogenation-free O-debenzylation step. researchgate.net Identifying and controlling the formation of critical impurities is paramount in large-scale manufacturing. researchgate.net Another approach to enhance sustainability and scalability is the use of electrochemistry. A scalable and efficient flow-electrolysis method has been developed for the synthesis and recycling of periodate (B1199274), an oxidant used in diol cleavage, which aligns with green chemistry principles by minimizing chemical waste. acs.org

| Strategy | Key Features | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Whole-Cell Biocatalysis | Uses engineered microorganisms (e.g., E. coli) expressing a specific enzyme (e.g., DERA). Fed-batch fermentation. | High stereoselectivity (>99.9% ee), high productivity (>40 g/L/h), environmentally friendly, avoids enzyme isolation. | Production of chiral lactol intermediates for statins. | semanticscholar.org |

| Chemical Route Optimization | Step-by-step optimization of reaction conditions, work-up procedures, and impurity control. | Improved overall yield, process simplification, suitability for multi-kilogram scale manufacturing. | Scalable synthesis of Dolutegravir sodium. | researchgate.net |

| Flow Electrochemistry | Electrochemical synthesis and recycling of reagents. | Sustainable, reduced chemical waste, cost-efficient, continuous production potential. | Scalable synthesis and recycling of periodate for oxidations. | acs.org |

Reactivity and Transformations of 3 Benzyloxy Propane 1,2 Diol in Advanced Organic Synthesis

Derivatization Reactions of Hydroxyl Groups

The presence of two hydroxyl groups makes 3-(benzyloxy)propane-1,2-diol a prime candidate for derivatization, particularly through protection strategies and selective functionalization, which are crucial steps in the synthesis of complex molecules.

Acetylation and Other Protection Strategies

Protection of the hydroxyl groups is a common strategy to prevent unwanted side reactions during multi-step syntheses. Acetylation, the introduction of an acetyl group, is a frequently employed method.

The diol can be fully acetylated to form 3-(benzyloxy)-1,2-diacetyl-propanediol. This transformation can be achieved using various reagents and conditions. For instance, reacting the diol with acetic anhydride (B1165640) in the presence of trifluoroacetic acid at 40°C for 6 hours results in the diacetylated product in an 82% yield. Another effective method involves the use of acetyl chloride in dry pyridine (B92270) with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst at room temperature, which proceeds over 12 hours to yield the product with high purity (>98%).

Enzymatic methods have also been explored for enantioselective acylation. Lipase-catalyzed acylation using vinyl acetate (B1210297) as the acyl donor has been studied in supercritical carbon dioxide. researchgate.net Different lipases yield varying amounts of monoacetate and diacetate products. researchgate.net For example, Lipase (B570770) AK from Amano resulted in an 84.7% conversion, producing monoacetates and a diacetate with an enantiomeric excess of 85%. researchgate.net

Besides acetylation, other protecting groups are vital in the synthetic utility of this compound and related structures. Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), are commonly used due to their stability and the relative ease of selective deprotection. tcichemicals.com For diols in general, the tetrahydropyranyl (THP) group is another widely used protecting group, often introduced using 3,4-dihydro-2H-pyran (DHP) with an iodine catalyst. thieme-connect.com

Table 1: Acetylation Methods for this compound

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Acetic anhydride, trifluoroacetic acid | 40°C, 6 hours | 82% | |

| Acetyl chloride, pyridine, DMAP | 20°C, 12 hours | >98% purity | |

| Vinyl acetate, Lipase AK | Supercritical CO₂ | 84.7% conversion | researchgate.net |

Mono-etherification Reactions of Propane-1,2-diol Derivatives

Achieving selective mono-etherification of a diol is a significant challenge in synthesis. In the context of glycerol (B35011) derivatives like this compound, selective reaction at one hydroxyl group over the other is key for building complex structures. The direct etherification of glycerol with benzyl (B1604629) alcohol can be catalyzed by various solid acids. researchgate.netjst.go.jpscielo.br Studies have shown that zeolites, such as ZSM-5 and Zeolite β, exhibit high selectivity for the formation of the mono-ether, this compound. researchgate.netjst.go.jpscielo.br The shape-selective nature of zeolites is thought to hinder the formation of bulkier di- and tri-benzyl ethers within their porous structures. scielo.br For example, reacting equimolar amounts of glycerol and benzyl alcohol at 150°C for 7 hours with ZSM-5 as a catalyst selectively yields this compound with an 86% gas chromatography yield. researchgate.netjst.go.jp

The etherification of glycerol can result in a mixture of products, including mono-ethers (at position 1 or 2), di-ethers, and tri-ethers. researchgate.net The choice of catalyst and reaction conditions is crucial for directing the selectivity towards the desired mono-benzylated product. researchgate.netscielo.br

Reactions with Organometallic Reagents

While specific examples of this compound reacting directly with organometallic reagents are not extensively detailed in the provided search results, its derivatives play a role in syntheses involving such reagents. For instance, in an attempted synthesis of the natural product mupirocin-H, a segment derived from D-mannitol undergoes a zinc-mediated allyl Grignard reaction. researchgate.net Furthermore, another fragment in the same synthetic approach was prepared via the regioselective opening of an epoxide with trimethylaluminium. researchgate.net These examples highlight how the core structure, related to this compound, can be elaborated using organometallic chemistry.

Named Reactions and Their Application to this compound and its Derivatives

The structural features of this compound and its derivatives make them suitable substrates or precursors for several important named reactions in organic chemistry. ambeed.com

Ritter Reaction

The Ritter reaction is a powerful method for converting alcohols or alkenes into N-alkyl amides using a nitrile in the presence of a strong acid. wikipedia.org The reaction proceeds through a stable carbocation intermediate, which is then attacked by the nitrile. wikipedia.org Alcohols, particularly tertiary and benzylic ones, are excellent substrates. wikipedia.org

The application of the Ritter reaction has been demonstrated on cobalt-complexed alkynyl glycols, which are structurally related to derivatives of this compound. rsc.orgrsc.org For example, hexacarbonyl[μ-η4-(5-(benzyloxy)-2-methylpent-3-yne-1,2-diol)]dicobalt has been used as a substrate. rsc.orgrsc.org The cobalt complex stabilizes the intermediate carbocation, facilitating the reaction with a nitrile (like acetonitrile) in the presence of an acid such as H₂SO₄ or BF₃·Et₂O to form oxazoline (B21484) derivatives. rsc.orgrsc.org These oxazolines are precursors to C-quaternary alkynyl glycinols. rsc.org

Table 2: Ritter Reaction with a Derivative of this compound

| Substrate | Reagents | Product Type | Reference |

|---|---|---|---|

| Hexacarbonyl[μ-η4-(5-(benzyloxy)-2-methylpent-3-yne-1,2-diol)]dicobalt | Acetonitrile, H₂SO₄ or BF₃·Et₂O | Oxazoline | rsc.orgrsc.org |

Sharpless Olefin Synthesis

The term "Sharpless Olefin Synthesis" can refer to several transformations developed by K. Barry Sharpless, most notably the Sharpless Asymmetric Epoxidation and Asymmetric Dihydroxylation. These reactions are cornerstones of modern asymmetric synthesis.

While this compound itself is a diol and not a direct substrate for these olefin-transforming reactions, its derivatives are utilized in synthetic routes that incorporate Sharpless methodologies. For instance, in a synthetic approach to mupirocin-H, Sharpless asymmetric epoxidation was a key step performed on a mono-PMB protected 2-butene-1,4-diol, a molecule that shares functional similarities with derivatives of this compound. researchgate.net This highlights the role of such chiral building blocks in setting stereocenters in complex molecule synthesis, often in tandem with powerful asymmetric methods like the Sharpless reactions. researchgate.netambeed.com

Swern Oxidation

The Swern oxidation is a widely used method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. acs.org This reaction is known for its mild conditions and high selectivity, preventing over-oxidation to carboxylic acids. organic-chemistry.orgchemistrysteps.com In the context of this compound, the primary alcohol can be selectively oxidized to the corresponding aldehyde.

The reaction is typically carried out at low temperatures, around -78°C, using dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (B128534). chemistryhall.comyoutube.com The mechanism begins with the reaction of DMSO and oxalyl chloride to form a highly reactive chlorosulfonium salt. chemistryhall.comyoutube.com The alcohol then attacks this intermediate, forming an alkoxysulfonium salt. The addition of triethylamine facilitates an intramolecular elimination via a five-membered ring transition state, yielding the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. organic-chemistry.org

A key advantage of the Swern oxidation is its tolerance of various functional groups, making it suitable for complex molecules. youtube.com However, a notable drawback is the production of the volatile and malodorous dimethyl sulfide. organic-chemistry.org

Ring-Opening Reactions of Epoxide Precursors of the Diol

The epoxide precursor to this compound is 2-(benzyloxymethyl)oxirane. The strained three-membered ring of this epoxide is highly reactive and susceptible to ring-opening by a variety of nucleophiles. These reactions are fundamental in creating diverse structures from a common chiral intermediate.

The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions and the nature of the nucleophile. libretexts.orgchemistrysteps.com

Under basic or nucleophilic conditions (SN2-type): Strong nucleophiles will preferentially attack the less sterically hindered carbon of the epoxide. libretexts.orgresearchgate.net This is due to the SN2 mechanism where steric hindrance plays a dominant role. For 2-(benzyloxymethyl)oxirane, this would be the terminal carbon of the epoxide ring.

Under acidic conditions (SN1-type): In the presence of an acid, the epoxide oxygen is protonated, creating a better leaving group. libretexts.orgchemistrysteps.com The reaction then proceeds with significant SN1 character, where the nucleophile attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state. libretexts.orgchemistrysteps.comresearchgate.net

The stereochemistry of the ring-opening is also well-defined. In SN2 reactions, the nucleophile attacks from the backside, resulting in an inversion of configuration at the reaction center. libretexts.org

A variety of nucleophiles can be employed in these ring-opening reactions, including alcohols, amines, and organometallic reagents, leading to the formation of a wide range of functionalized diol derivatives. researchgate.net For instance, reaction with the dilithium (B8592608) salt of phenylselanylacetic acid has been used as a key step in the synthesis of R-(+)-5-Benzyloxymethyl-5H-furan-2-one. clockss.org

Desymmetrization Strategies Applied to Glycerol Derivatives

Glycerol and its derivatives, such as this compound, are prochiral molecules, meaning they can be converted into chiral, non-racemic products in a single transformation. Desymmetrization is a powerful strategy to achieve this and has been extensively explored using both enzymatic and non-enzymatic catalysts. acs.orgmdpi.com

Enzymatic Desymmetrization: Lipases and kinases are commonly used enzymes for the desymmetrization of glycerol derivatives. pu-toyama.ac.jpacs.org These enzymes can selectively acylate or phosphorylate one of the two enantiotopic primary hydroxyl groups. acs.orgpu-toyama.ac.jpacs.org For example, Candida antarctica lipase (Chirazyme L-2) has been used for the enantioselective esterification of glycerol with various anhydrides. pu-toyama.ac.jp The enantioselectivity can be influenced by the structure of the acyl donor. pu-toyama.ac.jp Glycerol kinase catalyzes the stereospecific phosphorylation of glycerol to (R)-glycerol 1-phosphate, a key intermediate in chemoenzymatic synthesis. acs.org

Non-Enzymatic Desymmetrization: Non-enzymatic methods often employ chiral catalysts to achieve desymmetrization. Peptide-based catalysts have been developed for the enantioselective acylation of glycerol derivatives, achieving high enantiomeric excesses. acs.orgnih.govacs.org These small-molecule catalysts can offer selectivities comparable to some enzymatic systems. acs.org

Another approach involves copper-catalyzed asymmetric oxidative desymmetrization of 2-substituted glycerols using chiral bisoxazoline ligands, providing access to various glycerate derivatives with high enantioselectivities. nii.ac.jp Organocatalyzed enantioselective silylation has also been reported as a method for the direct desymmetrization of glycerol. mdpi.com

These desymmetrization strategies are highly valuable as they provide efficient routes to enantiomerically pure building blocks that are crucial for the synthesis of complex target molecules in the pharmaceutical and other industries. pu-toyama.ac.jpnii.ac.jp

Applications of 3 Benzyloxy Propane 1,2 Diol As a Chiral Building Block and Synthetic Intermediate

Enantiomerically Pure Compound Synthesis

The enantiomers of 3-(benzyloxy)propane-1,2-diol, specifically (R)-(+)-3-benzyloxy-1,2-propanediol and (S)-(-)-3-benzyloxy-1,2-propanediol, are frequently employed as chiral synthons. sigmaaldrich.comchemicalbook.com Their well-defined stereochemistry is crucial for constructing target molecules with high optical purity, which is often a prerequisite for biological activity.

The defined stereochemistry of this compound makes it an ideal starting point for the total synthesis of complex natural products. Researchers utilize it as a chiral building block in the synthesis of petrosynes, a class of marine natural products. sigmaaldrich.comsigmaaldrich.com The synthesis leverages the compound's existing chiral center to establish the stereochemistry of the final natural product.

The compound is a key intermediate in the synthesis of various molecules with significant biological and pharmaceutical relevance. sigmaaldrich.com Its structural features allow for its incorporation into diverse molecular frameworks.

The (R)-enantiomer of this compound is employed in the synthesis of specific cyclopropyl (B3062369) chirons. sigmaaldrich.comsigmaaldrich.com These chirons are instrumental in the preparation of 2,3-methanoamino acids, which are conformationally constrained analogs of natural amino acids. sigmaaldrich.com Incorporating these non-natural amino acids into peptides can lead to compounds with enhanced stability and specific biological activities.

Table 1: Applications of this compound in Enantioselective Synthesis

| Application Category | Specific Use | Enantiomer Used | Resulting Product Class |

|---|---|---|---|

| Natural Product Synthesis | Chiral building block | (R) | Petrosynes sigmaaldrich.comsigmaaldrich.com |

| Biologically Active Molecules | Synthesis of phospholipid analogs | (R) and (S) | Phosphatidyl glycerol (B35011) (PG), Cationic cardiolipin (B10847521) analogs sigmaaldrich.comchemicalbook.comsigmaaldrich.comnih.gov |

| Biologically Active Molecules | Synthesis of cyclopropyl chiron | (R) | 2,3-Methanoamino acids sigmaaldrich.comsigmaaldrich.com |

Synthesis of Biologically Active Molecules

Phospholipid Analogs

Role in Polymer Chemistry and Advanced Materials Science

While primarily known for its role in small-molecule synthesis, this compound and its derivatives also find applications in materials science. The diol functionality allows it to act as a monomer or a building block in polymerization reactions. bldpharm.com For example, the racemic mixture, (±)-3-benzyloxy-1,2-propanediol, was used in the synthesis and subsequent immobilization of specialized ether lipids, such as 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC). sigmaaldrich.com Such immobilized lipids are used to create stable, model biological membranes for research purposes. Furthermore, related benzyloxy diol structures can be incorporated into polymer matrices to enhance mechanical properties and thermal stability, indicating a potential application space for this compound in the creation of advanced materials.

Development of Functionalized Derivatives for Specific Synthetic Pathways

This compound serves as a versatile platform for the synthesis of other useful intermediates through the modification of its hydroxyl groups. These functionalized derivatives are tailored for specific subsequent reactions. A common derivatization is the acetylation of the diol to yield 3-benzyloxy-1,2-diacetyl-1,2-propanediol. This transformation protects the hydroxyl groups, allowing for reactions at other parts of a molecule, and the acetyl groups can be easily removed later.

Furthermore, the benzyl (B1604629) group itself can be substituted to tune the properties of the building block. Syntheses have been reported for derivatives such as 3-((4-Bromobenzyl)oxy)propane-1,2-diol and 3-(Naphthalen-2-ylmethoxy)propane-1,2-diol. rsc.org These modifications can alter the electronic properties or steric bulk of the protecting group, or introduce a new reactive site (like the bromo group), making these derivatives valuable for multi-step synthetic strategies.

Table 2: Functionalized Derivatives of this compound

| Derivative Name | Modification | Purpose in Synthesis |

|---|---|---|

| 3-Benzyloxy-1,2-diacetyl-1,2-propanediol | Acetylation of both hydroxyl groups | Protection of the diol functionality |

| 3-((4-Bromobenzyl)oxy)propane-1,2-diol | Substitution on the phenyl ring (bromine) | Introduces a reactive site for cross-coupling reactions rsc.org |

| 3-(Naphthalen-2-ylmethoxy)propane-1,2-diol | Replacement of benzyl with naphthalen-2-ylmethyl group | Alters steric and electronic properties of the protecting group rsc.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (±)-3-Benzyloxy-1,2-propanediol |

| (R)-(+)-3-Benzyloxy-1,2-propanediol |

| (S)-(-)-3-Benzyloxy-1,2-propanediol |

| 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-chloro-dimethylpropyl-silane) ether lipid (DPTDC) |

| 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC) |

| 3-((4-Bromobenzyl)oxy)propane-1,2-diol |

| 3-(Naphthalen-2-ylmethoxy)propane-1,2-diol |

| 3-Benzyloxy-1,2-diacetyl-1,2-propanediol |

Advanced Analytical Methodologies for Characterization and Purity Assessment of 3 Benzyloxy Propane 1,2 Diol

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in determining the molecular structure of 3-(benzyloxy)propane-1,2-diol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the compound's atomic connectivity and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of this compound, the protons of the benzyl (B1604629) group and the propane-1,2-diol backbone are observed at distinct chemical shifts. For instance, the five aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.28–7.40 ppm. The benzylic protons (-CH₂Ph) show up as a singlet at approximately δ 4.55 ppm. The protons on the glycerol (B35011) backbone present as a series of multiplets between δ 3.56 and δ 3.89 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic ring resonate between δ 127.81 and 137.64 ppm. The carbons of the glycerol backbone are found at approximately δ 73.63, 71.82, 70.61, and 64.10 ppm.

A study on the concentration-dependence of the specific rotation of (S)-3-(benzyloxy)propane-1,2-diol also reported detailed NMR data. The ¹H NMR (500 MHz, CDCl₃) showed signals at δ 3.55 (dd, J = 4.4, 9.7 Hz, 1H), 3.63-3.70 (m, 2H), 3.96–4.02 (m, 1H), 4.56 (s, 2H), and 7.27–7.37 (m, 5H). The ¹³C NMR (125 MHz, CDCl₃) spectrum exhibited peaks at δ 69.5, 71.4, 73.5, 73.8, 127.7, 127.8, 128.4, and 138.0 ppm.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Aromatic Protons (PhH₅) | 7.28–7.40 (m) | 127.81-137.64 | |

| Benzyl Protons (-CH₂Ph) | 4.55 (s) | 73.63 | |

| Glycerol Backbone (H1, H2, H3) | 3.56–3.89 (m) | 64.10, 70.61, 71.82 | |

| Glycerol Backbone (various) | 3.55-4.02 (m) | 69.5, 71.4, 73.5, 73.8 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

While 1D NMR is powerful, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for unambiguously assigning signals and differentiating between isomers, such as the structural isomer 2-(benzyloxy)propane-1,3-diol.

A COSY experiment reveals proton-proton couplings within the molecule. For this compound, this would show correlations between the protons on the C1, C2, and C3 carbons of the propanediol (B1597323) backbone, helping to establish their connectivity.

An HSQC experiment maps the correlation between protons and their directly attached carbons. This is instrumental in assigning the specific ¹³C signals to their corresponding protons on the glycerol backbone, confirming the 1,2-diol structure over the 1,3-diol isomer. In 2-(benzyloxy)propane-1,3-diol, the symmetry of the molecule would lead to a different set of correlations in both COSY and HSQC spectra. The differentiation between these isomers is critical as their chemical and physical properties differ.

Mass spectrometry is a key technique for determining the molecular weight of this compound and providing evidence of its elemental composition. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separation and identification.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement. For (S)-3-(benzyloxy)propane-1,2-diol, the sodium adduct ([M+Na]⁺) has a calculated m/z of 219.0997, with an experimental finding of 219.1016, confirming the molecular formula C₁₁H₁₆O₃Na. This level of accuracy is vital for confirming the identity of the compound. LC-MS is also utilized in method development for analyzing related compounds and potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound, separating it from starting materials, byproducts, and isomers. Furthermore, chiral chromatography is necessary to determine the enantiomeric excess of stereoisomers.

For chiral compounds like the (R) and (S) enantiomers of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric purity or enantiomeric excess (ee). The development of a robust chiral HPLC method involves selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase to achieve baseline separation of the enantiomers.

Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for this purpose. For instance, a method using a Chiralpak AD-H column with a mobile phase of hexane (B92381)/isopropanol has been shown

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, is employed for the analysis and enantioseparation of this compound. ambeed.com Recent advancements in chiral stationary phases (CSPs) have enhanced the separation capabilities for diol compounds.

In a notable study, a novel CSP was synthesized by covalently bonding a [4+6]-type homochiral porous organic cage (POC), specifically CC19-R, to thiolated silica (B1680970) via a thiol-ene click reaction. chromatographyonline.com This CC19-R based CSP was evaluated in both normal-phase (NP) and reversed-phase (RP) HPLC. Under NP-HPLC conditions, this column demonstrated exceptional enantioseparation for a range of chiral compounds, including this compound, achieving a high resolution value (Rs) of 3.50. chromatographyonline.com The success of this method highlights the potential of POC-based CSPs to expand the range of separable chiral compounds with high efficiency. chromatographyonline.com

| Analyte | Chromatography Mode | Chiral Stationary Phase (CSP) | Resolution (Rs) | Reference |

|---|---|---|---|---|

| This compound | NP-HPLC | CC19-R Porous Organic Cage | 3.50 | chromatographyonline.com |

Capillary Electrophoretic Enantioseparation Techniques

Capillary electrophoresis (CE) offers a powerful alternative to HPLC for chiral separations, characterized by high efficiency, short analysis times, and low sample consumption. For vicinal diols like this compound, CE methods often rely on the formation of transient diastereomeric complexes that can be separated in an electric field. chemicalbook.comsigmaaldrich.com

A widely used strategy for the enantioseparation of diols in CE involves the use of borate (B1201080) buffers in combination with cyclodextrins as chiral selectors. chemicalbook.comsigmaaldrich.comchemdad.com Borate anions form negatively charged complexes with the cis-diol moiety of compounds like this compound. nii.ac.jpnih.govcdnsciencepub.com

The principle of this separation relies on the differential inclusion of the analyte enantiomers into the chiral cavity of cyclodextrin (B1172386) derivatives. nih.govnih.gov Cyclodextrins, being chiral macrocycles, form diastereomeric host-guest complexes with the enantiomers of the guest molecule. nih.gov The varying stability of these complexes leads to different electrophoretic mobilities, enabling separation. The use of different β-cyclodextrin derivatives has been specifically noted for the capillary electrophoretic enantioseparation of (±)-3-Benzyloxy-1,2-propanediol in the presence of borate. chemicalbook.comsigmaaldrich.comchemdad.com The size of the cyclodextrin cavity and the nature of its chemical modifications are critical factors that influence the enantioseparation effectiveness. nih.govmdpi.com

Ligand Exchange Micellar Electrokinetic Chromatography (LE-MEKC) is another effective CE-based technique for resolving enantiomers of 1,2-diols. Research has demonstrated the successful enantioseparation of this compound using this method. nii.ac.jpnih.govresearchgate.net

In this approach, a chiral selector and a central ion are added to the background electrolyte containing a surfactant, which forms micelles. For this compound, the system typically employs (1S, 2S, 3R, 5S)-pinanediol as the chiral selector, borate anion as the central ion, and sodium dodecyl sulfate (B86663) (SDS) as the micelle-forming surfactant. nii.ac.jpnih.gov The separation mechanism involves a ligand exchange reaction where transient diastereomeric ternary complexes are formed between the analyte, the chiral selector, and the borate central ion. nii.ac.jpnih.gov The hydrophobic interactions between the chiral selector and the analyte within this complex are believed to play a crucial role in achieving enantioseparation. nih.gov The use of other chiral ligands, such as (S)-1,2-propanediol, did not result in the enantioseparation of this compound, underscoring the specific structural requirements for effective chiral recognition in this system. nih.gov

| Analyte | Technique | Chiral Selector | Central Ion | Surfactant | Reference |

|---|---|---|---|---|---|

| This compound | LE-MEKC | (5S)-pinanediol | Borate Anion | SDS | nih.gov |

Biological Activities and Mechanistic Investigations of 3 Benzyloxy Propane 1,2 Diol

Assessment of Antioxidant Activity

Currently, there is a notable lack of specific, publicly available scientific studies that have quantitatively assessed the antioxidant activity of 3-(Benzyloxy)propane-1,2-diol. While the broader class of glycerol (B35011) ethers and related aromatic compounds have been investigated for their potential antioxidant properties, detailed research findings from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or other standard antioxidant capacity tests specifically for this compound are not found in the reviewed literature. General statements suggest that ether lipids may play a role in protecting against lipid peroxidation, but empirical data for this specific compound, including metrics like IC50 values, remains uncharacterized in formal scientific publications. mdpi.com Therefore, a detailed discussion with research findings and data tables on its intrinsic antioxidant activity cannot be provided at this time.

Synergistic Effects with Co-administered Antimicrobial Agents

The utility of this compound in antimicrobial formulations has been explored, particularly concerning its ability to act synergistically with other antimicrobial compounds. Research in this area, primarily documented in patent literature, indicates that while aromatic alcohols like this compound possess some antimicrobial properties, their efficacy can be significantly enhanced when combined with other agents.

This synergistic action is particularly noted in the preservation of various products against microbial spoilage. It has been found that combining this compound with certain acetophenone (B1666503) derivatives results in a potent antimicrobial mixture. google.com This combination has shown a surprisingly strong synergistic activity, especially against molds of the genus Aspergillus, which are known to be difficult to eradicate due to their high resistance to various environmental conditions. google.com

The synergistic effect is described as being superior to the antimicrobial action of the individual components when used at the same concentration. google.com For instance, mixtures containing acetophenone derivatives and other antimicrobial compounds, including this compound, have demonstrated a significantly improved ability to reduce microbial counts, particularly against Aspergillus species like Aspergillus brasiliensis, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. google.com

The performance of these mixtures can be further improved by the addition of certain hydroxy compounds, with this compound being one of the preferred constituents for this purpose. While detailed quantitative data from checkerboard assays or Fractional Inhibitory Concentration Index (FICI) studies specifically isolating the contribution of this compound are not extensively detailed, the patent filings underscore its role as a key synergistic component in these multi-agent antimicrobial systems. google.com

Below is a table summarizing the observed synergistic antimicrobial effects based on the available information.

| Co-administered Agent Class | Target Microorganisms | Observed Effect | Reference |

| Acetophenone Derivatives | Aspergillus species (A. brasiliensis, A. niger, A. flavus, A. fumigatus) | Highly synergistic activity; significant improvement in antimicrobial action compared to individual compounds. | google.com |

| Other Antimicrobial Agents | General microbial spoilage organisms | Enhanced preservation effects in various formulations. | google.com |

Theoretical and Computational Investigations on 3 Benzyloxy Propane 1,2 Diol

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Enantioselectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of reaction pathways and the origins of selectivity. While specific DFT studies focused exclusively on 3-(benzyloxy)propane-1,2-diol are not extensively documented in the literature, the principles are well-established through research on analogous structures.

For instance, DFT calculations have been successfully used to elucidate the mechanisms of lignin (B12514952) pyrolysis by calculating the bond dissociation energies (BDEs) for model compounds like 1-phenyl-2-phenoxy-1,3-propanediol, which shares structural similarities with this compound. researchgate.net Such calculations help identify the weakest bonds and predict the initial steps of thermal decomposition. researchgate.net

Furthermore, DFT is instrumental in understanding and predicting enantioselectivity in asymmetric catalysis. researchgate.net Studies on the palladium-catalyzed enantioselective intramolecular C–O coupling of 2-(2-halophenoxy)propane-1,3-diols have used DFT to create models that explain the origin of enantioselectivity. acs.org These models analyze the transition state energies for the formation of different stereoisomers, revealing how the chiral ligand and substrate interact to favor one product over the other. acs.org This approach could be directly applied to understand the enantioselectivity observed in reactions such as the kinetic resolution of benzyl (B1604629) glycidyl (B131873) ether to produce (S)-3-(benzyloxy)propane-1,2-diol. DFT calculations can clarify how the enzyme's active site discriminates between enantiomers, controlling the reaction's stereochemical outcome. researchgate.net

Prediction of Molecular Properties for Research Applications (e.g., TPSA, LogP, Rotatable Bonds)

Computational methods are frequently used to predict key physicochemical properties of molecules, which are crucial for applications in medicinal chemistry and material science. These descriptors help in assessing drug-likeness, solubility, and potential biological activity. For this compound, several molecular properties have been calculated using various in-silico models. ambeed.comfluorochem.co.uk

These properties are vital for research applications. The Topological Polar Surface Area (TPSA) is a key predictor of drug absorption and transport. The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity, which influences its membrane permeability and distribution in biological systems. ambeed.com The number of rotatable bonds indicates the conformational flexibility of the molecule. ambeed.com

Table 1: Predicted Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₃ | ambeed.comfluorochem.co.uksigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 182.22 g/mol | ambeed.comsigmaaldrich.comsigmaaldrich.com |

| Topological Polar Surface Area (TPSA) | 49.69 Ų | ambeed.com |

| Number of Rotatable Bonds | 5 | ambeed.com |

| Number of H-bond Acceptors | 3 | ambeed.comfluorochem.co.uk |

| Number of H-bond Donors | 2 | ambeed.comfluorochem.co.uk |

| Consensus LogP | 0.88 | ambeed.com |

| Density | 1.140 g/mL at 20 °C | sigmaaldrich.comsigmaaldrich.com |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are critical to its physical and biological properties. Conformational analysis, often aided by computational modeling, explores the different spatial arrangements of the molecule and their relative energies. ucl.ac.uk

A notable study on optically active glycerol (B35011) analogues, including (S)-3-(benzyloxy)propane-1,2-diol, revealed that its specific rotation changes significantly with concentration in chloroform, but not in methanol. researcher.life This phenomenon is attributed to the self-assembly of the molecules via intermolecular OH···OH hydrogen bonds at higher concentrations. researcher.life This hypothesis is supported by ¹H NMR spectral changes and by single-crystal X-ray crystallography of the related compound (S)-3-phenoxypropane-1,2-diol, which confirmed the presence of intermolecular hydrogen bonding. researcher.life

In addition to hydrogen bonds, the benzyloxy group allows for other intermolecular interactions, such as C-H···π and π···π stacking, which can influence the molecule's crystal packing and its interaction with biological targets. mdpi.com The conformational equilibrium can be influenced by the solvent environment and the balance between intramolecular and intermolecular forces. ucl.ac.uk Computational studies using DFT can be employed to model these conformers and calculate the energies of the intermolecular interactions, providing a deeper understanding of the molecule's supramolecular chemistry. mdpi.comacs.org

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. DFT methods are commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netresearchgate.net

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 500 MHz) for this compound

| Nucleus | Chemical Shift (δ, ppm) | Source |

|---|---|---|

| ¹³C NMR | 137.64, 128.54, 127.96, 127.81, 73.63, 71.82, 70.61, 64.10 | rsc.org |

| ¹H NMR | 7.40–7.28 (m, 5H), 4.55 (s, 2H), 3.89 (dq, J = 9.9, 5.1 Hz, 1H), 3.73–3.60 (m, 2H), 3.56 (qd, J = 9.7, 5.1 Hz, 2H), 2.74 (s, 1H), 2.26 (s, 1H) | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models based on molecular descriptors, QSAR can predict the efficacy of new compounds, saving time and resources in drug discovery. researchgate.net

For compounds like this compound, QSAR models could be developed to predict a range of biological activities. For example, research on analogous diols suggests that QSAR can be used to correlate structural descriptors (like LogP and TPSA from Table 1) with ecotoxicity data. Similarly, the antimicrobial and antifungal properties observed in related phenoxy-diols could be modeled using QSAR.

A typical QSAR study would involve:

Compiling a dataset of structurally related diol compounds with measured biological activity.

Calculating a variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound.

Using statistical methods to build a regression or classification model that links the descriptors to the activity.

Validating the model to ensure its predictive power.

Such models could guide the synthesis of new derivatives of this compound with potentially enhanced biological efficacy by predicting which structural modifications would be most beneficial. researchgate.net

Future Research Directions and Emerging Applications for 3 Benzyloxy Propane 1,2 Diol

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry has spurred research into novel synthetic pathways for 3-(Benzyloxy)propane-1,2-diol, moving away from traditional methods that may involve hazardous reagents and multiple steps. A significant area of focus is the utilization of renewable feedstocks, particularly glycerol (B35011), a byproduct of biodiesel production. unive.itresearchgate.net

One promising approach involves the direct etherification of glycerol with benzyl (B1604629) alcohol. Research has shown that using solid acid catalysts, such as zeolites, can selectively produce this compound. For instance, the use of Zeolite Socony Mobil–5 (ZSM-5) has been demonstrated to afford a high yield of the desired product. jst.go.jp Another sustainable method is the chemoenzymatic synthesis starting from benzyl glycidyl (B131873) ether, which employs epoxide hydrolases. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Future work in this area will likely concentrate on optimizing these catalytic systems to enhance yield, selectivity, and catalyst reusability. The development of catalysts from abundant, non-toxic materials is a key objective.

| Synthetic Route | Starting Materials | Catalyst/Method | Key Advantages |

| Glycerol Etherification | Glycerol, Benzyl Alcohol | Zeolite ZSM-5 | Utilizes renewable feedstock, high selectivity. jst.go.jp |

| Epoxide Hydrolysis | Benzyl Glycidyl Ether | Recombinant Epoxide Hydrolase (e.g., Ylehd) | High enantioselectivity (95% ee for (S)-enantiomer), mild conditions. |

| Epichlorohydrin-Benzylation | Epichlorohydrin, Benzyl Alcohol | Tetrabutylammonium bisulfate, NaHCO₃ | Established multi-step chemical route. |

Exploration of Advanced Catalytic Systems for Enhanced Stereoselectivity

The chirality of this compound is crucial for its application in the synthesis of pharmaceuticals and other bioactive molecules. chemicalbook.comsigmaaldrich.com Consequently, a major research thrust is the development of advanced catalytic systems that can provide high stereoselectivity in its synthesis.

Enzymatic kinetic resolution is a well-established and effective strategy. Lipases, such as those from Pseudomonas cepacia (e.g., Lipase (B570770) PS "Amano") and Candida antarctica Lipase B (CALB), have been successfully used for the enantioselective acylation of racemic this compound. researchgate.netmdpi.com Studies have explored these reactions in various media, including supercritical carbon dioxide, which can offer advantages in terms of product separation and environmental impact. researchgate.net Another powerful biocatalytic method is the enantiocomplementary hydrolysis of racemic O-benzyl-2-methylglycidol using Bacillus subtilis epoxide hydrolase (BSEH) to produce enantiopure (R)-3-benzyloxy-2-methylpropane-1,2-diol. mpob.gov.my

Beyond enzymes, the Sharpless asymmetric dihydroxylation of allyl benzyl ether represents a powerful chemical method for accessing chiral diols with high enantiomeric excess. acs.orgresearchgate.net Future research will likely explore novel organocatalysts and metal-ligand complexes to achieve even greater control over stereochemistry, potentially leading to more efficient and versatile synthetic routes. nih.gov

| Catalytic System | Reaction Type | Substrate | Outcome/Enantiomeric Excess (ee) |

| Lipase AK "Amano" | Enantioselective acylation | (±)-3-Benzyloxypropane-1,2-diol | 85% ee for diacetate product. researchgate.net |

| Bacillus subtilis Epoxide Hydrolase (BSEH) | Enantiocomplementary hydrolysis | (±)-O-Benzyl-2-methylglycidol | Access to enantiopure (R)-3-benzyloxy-2-methylpropane-1,2-diol. mpob.gov.my |

| Sharpless Asymmetric Dihydroxylation | Dihydroxylation | Allyl benzyl ether derivatives | High enantioselectivity for producing chiral diols. acs.orgresearchgate.net |

| Yarrowia lipolytica Epoxide Hydrolase (Ylehd) | Kinetic resolution | Benzyl Glycidyl Ether | (S)-3-benzyloxy-1,2-propanediol with 95% ee. |

Expansion of Biological Activity Profiling and Identification of Novel Therapeutic Targets

This compound serves as a versatile scaffold for the synthesis of various biologically active molecules. chemicalbook.com Its (S)-enantiomer is a known building block for nucleotide analogs like (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cystosine, which exhibit antiviral properties. chemicalbook.com Furthermore, it is used to synthesize cationic cardiolipin (B10847521) analogs, which have potential as transfection reagents in drug delivery systems. chemicalbook.com

Preliminary studies have suggested that derivatives of this compound may possess inherent biological activities. Research has indicated potential antimicrobial effects against certain bacterial strains and cytotoxic effects on specific cancer cell lines for related benzyloxy-propanediol structures. smolecule.comgoogle.com For example, a study on benzyloxy-substituted propanediols showed that modifications to the structure could enhance antibacterial potency.

Future investigations are expected to systematically explore the structure-activity relationships of a broader library of this compound derivatives. This expanded profiling could identify novel therapeutic targets and lead to the development of new drug candidates for a range of diseases, including infectious diseases and cancer.

Innovative Applications in Advanced Materials Science and Engineering

The unique chemical structure of this compound, featuring both hydrophobic (benzyl ether) and hydrophilic (diol) functionalities, makes it an interesting candidate for applications in materials science.

One documented application is in the synthesis of complex ether lipids, such as 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol ether lipids. sigmaaldrich.comsigmaaldrich.com These molecules are designed for the immobilization of biological or synthetic structures on surfaces, which is a critical technology in the development of biosensors and biocompatible materials. The benzyloxy group enhances lipid solubility, which can be advantageous for creating lipid-based drug delivery systems.

Emerging research areas could include the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. chemscene.com Its diol functionality allows for esterification or etherification reactions to build polymer chains, while the benzyl group can impart specific properties such as thermal stability or altered solubility. Further exploration could also uncover applications in the formulation of liquid crystals, where its amphiphilic nature could be exploited to create new mesophases.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

Modern chemical synthesis is increasingly benefiting from the integration of flow chemistry and automated high-throughput experimentation (HTE) platforms. rsc.orgacs.org These technologies enable rapid reaction optimization, library synthesis, and screening, which can significantly accelerate the discovery of new catalysts and synthetic routes.

While specific examples of the synthesis of this compound using these platforms are not yet widely reported, the conversion of its precursor, glycerol, is a major focus in flow chemistry research. unive.itresearchgate.netrsc.orglenresearch.comacs.org Continuous-flow processes for glycerol upgrading to valuable derivatives like glycidol (B123203) and glycerol carbonate have been successfully developed. rsc.orgacs.org These systems offer enhanced safety, efficiency, and scalability compared to traditional batch processes. rsc.org

The logical next step is to adapt these flow methodologies for the synthesis of this compound. Furthermore, HTE platforms are being developed for the high-throughput determination of enantiomeric excess in chiral diols, which would be invaluable for screening new stereoselective catalysts for this compound synthesis. nih.govresearchgate.net The integration of this compound into automated synthesis platforms will undoubtedly accelerate research into all the areas mentioned above, from developing sustainable synthetic routes to discovering novel bioactive derivatives and advanced materials.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 3-(Benzyloxy)propane-1,2-diol, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves reacting benzyl alcohol derivatives (e.g., benzyl halides or benzyl ethers) with propane-1,2-diol under basic conditions. For example, analogous syntheses of substituted diols use nucleophilic substitution reactions, where the hydroxyl group of propane-1,2-diol reacts with a benzyloxy precursor. Key parameters include:

- Catalyst/base selection : Sodium hydride or potassium carbonate are common bases to deprotonate the diol and facilitate nucleophilic attack .

- Solvent systems : Tetrahydrofuran (THF)-water mixtures or anhydrous solvents like dichloromethane are used to control reaction kinetics and purity .

- Temperature : Reactions are often conducted under reflux (60–80°C) to enhance reactivity while avoiding decomposition .

Purification typically involves liquid-liquid extraction (e.g., ethyl acetate) followed by flash chromatography to isolate the product .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 3.4–4.5 ppm correspond to methine (CH) and methylene (CH₂) protons adjacent to oxygen atoms. Benzyl aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .

- ¹³C NMR : Signals near 70–80 ppm indicate carbons bonded to oxygen (e.g., C-O of benzyl ether or diol groups). Aromatic carbons resonate at 125–135 ppm .

- IR spectroscopy : Stretching vibrations at 3200–3600 cm⁻¹ (O-H) and 1100–1250 cm⁻¹ (C-O) confirm hydroxyl and ether functional groups .

- HRMS : Molecular ion peaks (e.g., [M+NH₄]⁺) validate the molecular formula and purity .

Advanced: How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Answer:

Spectral inconsistencies may arise from:

- Regioisomerism : Use 2D NMR (e.g., COSY, HSQC) to distinguish between positional isomers by correlating proton and carbon shifts .

- Impurities : Conduct column chromatography or recrystallization to remove byproducts, followed by reanalysis .

- Stereochemical effects : For chiral derivatives, employ chiral shift reagents or compare optical rotation values with literature .

Advanced: What strategies improve regioselectivity in synthesizing analogs of this compound?

Answer:

- Protecting groups : Temporarily block one hydroxyl group of propane-1,2-diol using silyl ethers (e.g., TBSCl) to direct substitution to the desired position .

- Catalytic control : Use phase-transfer catalysts (e.g., N-methylmorpholine-N-oxide) to enhance reactivity at specific sites .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, improving selectivity for primary over secondary hydroxyl groups .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile organic compounds during synthesis .

- Waste disposal : Segregate chemical waste and consult institutional guidelines for disposal of halogenated byproducts .

Advanced: How is this compound utilized in the development of bioactive molecules?

Answer:

The diol serves as a versatile intermediate:

- Antimicrobial agents : Derivatives with benzyl ether moieties exhibit activity against Gram-positive bacteria. For example, introducing dibenzylamino groups enhances membrane disruption .

- Polymer precursors : The diol’s hydroxyl groups enable polymerization into biodegradable resins, useful for green chemistry applications .

- Chiral building blocks : Enantiopure derivatives are synthesized via asymmetric catalysis for pharmaceutical intermediates .

Advanced: How can computational modeling aid in predicting the stability of this compound under varying pH conditions?

Answer:

- Molecular dynamics (MD) simulations : Model the compound’s behavior in aqueous solutions to identify hydrolysis-prone sites (e.g., benzyl ether linkages) .

- DFT calculations : Predict pKa values of hydroxyl groups to assess deprotonation tendencies in acidic/basic environments .

- Solubility parameters : Use Hansen solubility parameters to optimize solvent selection for long-term storage .

Basic: What chromatographic methods are effective in purifying this compound?

Answer:

- Flash chromatography : Employ silica gel with eluents like hexane/ethyl acetate (gradient 4:1 to 1:1) to separate diol derivatives from unreacted starting materials .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve high purity (>98%) for analytical standards .

Advanced: How do steric effects influence the reactivity of this compound in nucleophilic substitutions?

Answer:

- Bulkier substituents : Electron-withdrawing groups on the benzyl ring (e.g., bromine in 2-bromophenyl derivatives) reduce reaction rates due to steric hindrance .

- Solvent interactions : Steric shielding in non-polar solvents (e.g., toluene) slows nucleophilic attack compared to polar solvents .

Advanced: What are the challenges in scaling up the synthesis of this compound for industrial research?

Answer:

- Heat management : Exothermic reactions require jacketed reactors with precise temperature control to prevent runaway conditions .

- Solvent recovery : Implement distillation systems to reclaim THF or ethyl acetate, reducing costs and environmental impact .

- Quality control : Use inline FTIR or HPLC to monitor reaction progress and ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |